molecular formula C9H10N2S B13968892 2-Ethylthioimidazo[1,2-a]Pyridine

2-Ethylthioimidazo[1,2-a]Pyridine

Cat. No.: B13968892
M. Wt: 178.26 g/mol
InChI Key: MTWQAJTXMSPIIN-UHFFFAOYSA-N
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Description

2-Ethylthioimidazo[1,2-a]pyridine is a synthetic intermediate based on the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery . This fused bicyclic heterocycle is a key building block in the development of novel bioactive molecules. The imidazo[1,2-a]pyridine core is found in a range of pharmacological agents, including the FDA-approved sedative Zolpidem, the gastroprotective drug Zolimidine, and the anxiolytic Alpidem . Researchers are increasingly interested in derivatives like this compound for designing new therapeutic candidates. Compounds based on this scaffold have demonstrated a wide spectrum of biological activities in scientific research. These include investigated effects against Mycobacterium tuberculosis, with some analogues showing potent activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . In oncology research, imidazo[1,2-a]pyridine derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis through pathways such as the AKT/mTOR signaling cascade . The C3 position of the imidazo[1,2-a]pyridine ring, where the ethylthio group is located on this compound, is a key site for structural modification to optimize pharmacological properties and target engagement . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-ethylsulfanylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H10N2S/c1-2-12-9-7-11-6-4-3-5-8(11)10-9/h3-7H,2H2,1H3

InChI Key

MTWQAJTXMSPIIN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CN2C=CC=CC2=N1

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Transformations for 2 Ethylthioimidazo 1,2 a Pyridine

Historical and Contemporary Approaches for the Synthesis of Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine (B132010) core has been a subject of extensive research, leading to the development of a variety of synthetic strategies. Historically, the most common approach involves the condensation of 2-aminopyridines with α-haloketones. acs.org This method, while effective, often requires harsh reaction conditions and can suffer from limited substrate scope.

Contemporary methods have focused on developing more efficient and environmentally benign syntheses. These include:

Multicomponent Reactions: One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which combines 2-aminopyridines, aldehydes, and isonitriles, have gained prominence for their ability to generate diverse imidazo[1,2-a]pyridine derivatives in a single step. thieme-connect.commdpi.com

Transition-Metal Catalysis: Various transition metals, including copper, have been employed to catalyze the synthesis of imidazo[1,2-a]pyridines. acs.orgorganic-chemistry.org These methods often proceed through C-H functionalization or coupling reactions, offering high efficiency and broad functional group tolerance. organic-chemistry.orgrsc.org

Metal-Free Approaches: In recent years, there has been a growing interest in metal-free synthetic routes. acs.org These methods often utilize iodine or other non-metallic catalysts and can be performed under milder conditions. rsc.org Some catalyst-free methods have also been developed, relying on thermal or microwave-assisted conditions. organic-chemistry.orgacs.org

Targeted Synthetic Routes for 2-Ethylthioimidazo[1,2-a]Pyridine

While general methods for imidazo[1,2-a]pyridine synthesis are well-established, the introduction of a 2-ethylthio group requires specific strategies.

Optimization of Precursor Synthesis and Functionalization

The synthesis of this compound typically involves the use of precursors that already contain the ethylthio moiety or can be readily functionalized. One common strategy is the use of a 2-aminopyridine (B139424) derivative and a reagent that provides the ethylthio-substituted carbon fragment for the imidazole (B134444) ring.

Another approach involves the post-synthetic functionalization of a pre-formed imidazo[1,2-a]pyridine ring. This can be achieved through site-selective C-H functionalization, a powerful tool for introducing substituents at specific positions on the heterocyclic core. rsc.org

Mechanistic Analysis of Cyclization Reactions in this compound Formation

The formation of the imidazo[1,2-a]pyridine ring system generally proceeds through a sequence of reactions involving the initial reaction of a 2-aminopyridine with a suitable electrophile, followed by an intramolecular cyclization and subsequent aromatization.

In the context of this compound synthesis, the mechanism of cyclization is influenced by the nature of the reactants and catalysts used. For instance, in copper-catalyzed reactions, the mechanism may involve the formation of a copper-acetylide intermediate, which then undergoes nucleophilic attack by the pyridine (B92270) nitrogen, followed by cyclization.

Catalyst Systems and Ligand Design for Enhanced Reaction Efficiencies

The choice of catalyst and ligand plays a crucial role in the efficiency and selectivity of the synthesis of this compound. Copper-based catalysts are frequently used due to their low cost and high reactivity. acs.orgorganic-chemistry.org The efficiency of these catalysts can be further enhanced by the use of appropriate ligands, which can stabilize the catalytic species and promote the desired reaction pathway.

In addition to traditional ligands, recent research has explored the use of N-heterocyclic carbenes as ligands in these reactions. These ligands have been shown to be highly effective in promoting a variety of cross-coupling reactions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of imidazo[1,2-a]pyridines, including this compound. ccspublishing.org.cn The goal is to develop synthetic methods that are more environmentally friendly, using less hazardous solvents and reagents, and generating less waste. ccspublishing.org.cn

Exploration of Solvent-Free and Aqueous Reaction Media

A key aspect of green chemistry is the use of alternative reaction media to replace traditional volatile organic solvents. To this end, significant efforts have been made to develop synthetic routes for imidazo[1,2-a]pyridines in water or under solvent-free conditions. thieme-connect.comorganic-chemistry.orgrsc.org

For example, ultrasound-assisted synthesis in water has been shown to be an efficient and environmentally friendly method for the preparation of imidazo[1,2-a]pyridines. thieme-connect.comorganic-chemistry.org This method avoids the use of toxic solvents and can often lead to higher yields and shorter reaction times.

Aqueous micellar media, using surfactants like sodium dodecyl sulfate (B86663) (SDS), have also been explored for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines. acs.org This approach allows the reaction to be carried out in water, even with water-insoluble starting materials. acs.org

Development of Sustainable Catalytic Systems for Imidazo[1,2-a]pyridine Scaffolds

The development of environmentally benign and efficient catalytic systems for the construction of the imidazo[1,2-a]pyridine framework is an area of active investigation. These methods, while not always directly applied to the 2-ethylthio derivative, lay the groundwork for its sustainable synthesis.

One notable advancement is the one-pot, three-component reaction for the synthesis of 3-thioimidazo[1,2-a]pyridines. This approach utilizes a dual catalytic system of flavin and iodine for the aerobic oxidative C-N bond formation, starting from aminopyridines, ketones, and thiols. nih.gov This methodology highlights the potential for creating thioether-substituted imidazo[1,2-a]pyridines under relatively mild and sustainable conditions.

Copper-catalyzed reactions have also emerged as a powerful tool. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been developed, which is compatible with a broad range of functional groups. nih.gov Furthermore, multicomponent reactions involving 2-aminopyridines, aldehydes, and terminal alkynes catalyzed by copper(I) iodide provide a direct route to substituted imidazo[1,2-a]pyridines. researchgate.net These copper-based systems offer an attractive alternative to more expensive or toxic catalysts.

The use of palladium catalysis in conjunction with starting materials derived from renewable resources, such as lignin (B12514952), is another promising avenue. A one-pot strategy has been designed for the transformation of lignin β-O-4 model compounds into imidazo[1,2-a]pyridines using a Pd/C catalyst. acsgcipr.org This process involves the cleavage of C-O bonds and subsequent cyclization, demonstrating the potential for creating the core scaffold from sustainable feedstocks.

Chemo- and Regioselective Functionalization Strategies of the this compound Core

The presence of the ethylthio group at the C2 position, along with the nitrogen atoms of the heterocyclic system and the pyridine ring, presents multiple sites for selective functionalization. Understanding the regioselectivity of these transformations is key to the rational design of complex derivatives.

Selective Derivatization at the Imidazo[1,2-a]pyridine Nitrogen Atoms

The nitrogen atoms within the imidazo[1,2-a]pyridine scaffold possess nucleophilic character and can be targeted for derivatization, such as alkylation. While specific studies on the N-alkylation of this compound are limited, research on related systems provides valuable insights. For instance, the reaction of 2,6-bis(α-iminoalkyl)pyridines with organolithium and organomagnesium reagents has been shown to result in N-alkylation of the pyridine nitrogen. beilstein-archives.org This suggests that the nitrogen atoms in the this compound core could potentially be functionalized, although the electronic influence of the 2-ethylthio group on the reactivity of the different nitrogen atoms would need to be carefully considered.

Functional Group Interconversions at the Ethylthio Moiety

The ethylthio group itself serves as a versatile functional handle that can be transformed into other moieties, thereby expanding the chemical diversity of the scaffold. A primary transformation is the oxidation of the sulfur atom. General methods for the oxidation of sulfides to sulfoxides and sulfones are well-established and can be applied to this compound. acsgcipr.orgorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net

Table 1: Oxidation of Thioethers to Sulfoxides and Sulfones

Oxidizing AgentConditionsProductReference
Hydrogen Peroxide (H₂O₂)Catalyzed by tantalum carbide or niobium carbideSulfoxide (B87167) or Sulfone organic-chemistry.org
Urea-Hydrogen PeroxideWith phthalic anhydride (B1165640) in ethyl acetateSulfone researchgate.net
m-Chloroperbenzoic acid (m-CPBA)Standard conditionsSulfoxide researchgate.net
Sodium Periodate (NaIO₄)Standard conditionsSulfoxideGeneral Knowledge
Potassium Permanganate (KMnO₄)Controlled conditionsSulfoneGeneral Knowledge

The resulting sulfoxides and sulfones have different electronic properties and can act as key intermediates for further reactions, such as nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions on the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine ring of the imidazo[1,2-a]pyridine scaffold can be functionalized using these powerful methods, typically after initial halogenation.

Research has shown that imidazo[1,2-a]pyridines can be regioselectively halogenated, most commonly at the C3 position. nih.govorganic-chemistry.org However, for functionalization of the pyridine ring, halogenation at positions 5, 6, 7, or 8 is required. Once a halogen atom is installed on the pyridine ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netbeilstein-journals.orgmdpi.comnih.govresearchgate.netresearchgate.netnih.gov

For instance, a study on the Suzuki-Miyaura cross-coupling of halo-derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones demonstrated the feasibility of arylating the pyridine portion of a related heterocyclic system. nih.gov Another report detailed a microwave-assisted, one-pot, three-step cyclization/Suzuki/heteroarylation protocol for the synthesis of 2,3,6-trisubstituted imidazo[1,2-a]pyridines, showcasing functionalization at the C6 position of the pyridine ring. nih.gov

The presence of the 2-ethylthio group could potentially influence the regioselectivity and efficiency of these cross-coupling reactions through electronic and steric effects. A thioether group at the C3 position of imidazo[1,5-a]pyridines has been shown to act as a directing group in Cu-catalyzed C5-H arylation, suggesting that the 2-ethylthio group in our target molecule could also play a role in directing functionalization. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Substituted Imidazo[1,2-a]pyridines

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandProductReference
Suzuki-Miyaura6-Bromo-2-substituted-imidazo[1,2-a]pyridineArylboronic acidPd(dppf)Cl₂6-Aryl-2-substituted-imidazo[1,2-a]pyridine researchgate.net
Suzuki-Miyaura3-Bromoimidazo[1,2-a]pyridineArylboronic acidPd(PPh₃)₄3-Arylimidazo[1,2-a]pyridine organic-chemistry.org
Direct C-H ArylationImidazo[1,2-a]pyridineAryl halide(SIPr)Pd(allyl)Cl3-Arylimidazo[1,2-a]pyridine

These examples underscore the potential for the selective palladium-catalyzed functionalization of the pyridine ring in this compound, which is crucial for the synthesis of complex, biologically active molecules.

Advanced Spectroscopic and Crystallographic Investigations for Structural and Mechanistic Elucidation of 2 Ethylthioimidazo 1,2 a Pyridine

Single-Crystal X-ray Diffraction Analysis of 2-Ethylthioimidazo[1,2-a]Pyridine and Its Derivatives

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and crystal packing.

As of the current literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Synthesis procedures described in patent literature indicate that this compound is obtained as an oily substance. google.com The amorphous or oily nature of a compound can present significant challenges to the growth of single crystals suitable for X-ray diffraction analysis.

While direct crystallographic data for this compound is unavailable, studies on closely related derivatives, such as 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide, have been published. For instance, the crystal structure of this sulfinyl derivative reveals a supramolecular structure defined by intermolecular N—H···N and N—H···O hydrogen bonds, which organize the molecules into centrosymmetric dimers and subsequently into tubular chains. nih.gov However, it is crucial to note that the electronic and steric properties of the sulfinyl and sulfonamide groups would significantly influence the crystal packing, and these specific motifs may not be representative of the unsubstituted this compound.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials and pharmaceutical sciences. To date, there are no published studies on the polymorphism of this compound. The characterization of its solid-state architecture is contingent on obtaining a crystalline form of the compound, which has not been reported.

Co-crystallization is a powerful technique used to modify the physicochemical properties of a compound by incorporating a second molecular species (a coformer) into the crystal lattice. This strategy is often employed to improve properties such as solubility and stability, or to study intermolecular interactions. There are currently no specific reports in the scientific literature detailing co-crystallization strategies or the design of supramolecular assemblies involving this compound.

High-Resolution Multi-Nuclear NMR Spectroscopy for Conformational Dynamics and Stereochemical Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, connectivity, and dynamics in solution.

A comprehensive analysis of the 2D NMR spectra (COSY, HSQC, HMBC, NOESY) of this compound is not available in the current body of scientific literature. Such studies would be invaluable for the unambiguous assignment of all proton and carbon signals and for elucidating the through-bond and through-space correlations within the molecule. While ¹H NMR data is available for derivatives like 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, this is not directly transferable to the title compound due to the differing electronic effects of the substituent at the 2-position. A detailed 2D NMR analysis would be a novel and important contribution to the characterization of this compound.

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena such as restricted rotations around single bonds or tautomeric equilibria. For this compound, a potential area of interest for DNMR studies would be the rotational barrier around the C2-S bond and the S-CH₂ bond. However, there are no published dynamic NMR studies for this compound to date. Such investigations would provide quantitative data on the energetic barriers to conformational changes in the ethylthio substituent.

Solid-State NMR for Characterization of Amorphous and Crystalline Forms

In the solid state, the anisotropic interactions that are averaged out in solution NMR, such as chemical shift anisotropy (CSA) and dipolar couplings, provide rich structural information. For this compound, ssNMR could be employed to probe the local environments of the carbon, nitrogen, and hydrogen atoms within the solid material.

Crystalline vs. Amorphous Forms:

Crystalline forms are characterized by long-range order, which results in a single, well-defined conformation and packing arrangement. This leads to sharp, well-resolved peaks in the ssNMR spectrum.

Amorphous forms , lacking long-range order, exhibit a distribution of local environments for each nucleus. This results in broad, often featureless, ssNMR lineshapes.

By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution spectra of the solid material can be obtained. The ¹³C CP-MAS spectrum of a crystalline form of this compound would be expected to show a distinct set of sharp resonances for each unique carbon atom in the molecule. In contrast, an amorphous sample would display significantly broadened peaks, reflecting the range of molecular conformations.

Furthermore, ssNMR can be used to study molecular dynamics in the solid state. Measurements of relaxation times, such as the spin-lattice relaxation time (T₁), can provide insights into the mobility of different parts of the molecule, such as the ethylthio group.

A hypothetical comparison of the expected ¹³C ssNMR characteristics for crystalline and amorphous this compound is presented in the table below.

CharacteristicCrystalline this compoundAmorphous this compound
Peak Shape Sharp, well-defined resonancesBroad, overlapping peaks
Resolution High, allowing for the identification of individual carbon sitesLow, with poor distinction between different carbon environments
Information Provides precise chemical shifts indicative of a specific polymorph and packingIndicates a disordered state with a distribution of conformations

The application of ssNMR would be crucial in the quality control of any solid formulation of this compound, ensuring the desired physical form is present.

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Identification and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying functional groups and probing intermolecular interactions such as hydrogen bonding. While a full experimental vibrational analysis of this compound is not available, data from the parent compound, imidazo[1,2-a]pyridine (B132010), and knowledge of characteristic group frequencies allow for a detailed prediction of its spectral features. researchgate.net

Functional Group Identification: The key functional groups in this compound are the imidazo[1,2-a]pyridine core, the ethyl group, and the thioether linkage.

Imidazo[1,2-a]pyridine Core: The vibrations of this fused ring system are complex. Based on studies of the parent molecule, the C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region. researchgate.net The ring stretching vibrations, involving C=C and C=N bonds, would give rise to a series of bands in the 1650-1400 cm⁻¹ range. researchgate.net

Ethyl Group: The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethyl substituent are anticipated in the 2980-2870 cm⁻¹ region. scirp.org Bending vibrations for these groups would appear in the 1470-1370 cm⁻¹ range. scirp.org

Thioether Linkage: The C-S stretching vibration is typically weak and appears in the 800-600 cm⁻¹ region. Its identification can sometimes be challenging due to its low intensity and overlap with other vibrations.

Hydrogen Bonding Networks: In the solid state, intermolecular hydrogen bonds can significantly influence the vibrational frequencies. For this compound, weak C-H···N hydrogen bonds may form between the aromatic C-H groups and the nitrogen atoms of neighboring molecules. These interactions would lead to a slight red-shift (shift to lower frequency) and broadening of the involved C-H stretching bands in the FT-IR and Raman spectra. The presence and nature of these hydrogen bonds are critical for the stability of the crystal lattice.

Below is a table summarizing the expected vibrational frequencies for this compound.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Region
Aromatic C-H Stretch3100 - 3000FT-IR/Raman
Aliphatic C-H Stretch2980 - 2870FT-IR/Raman
C=C and C=N Ring Stretch1650 - 1400FT-IR/Raman
CH₂/CH₃ Bending1470 - 1370FT-IR/Raman
C-S Stretch800 - 600FT-IR/Raman (weak)

A combined FT-IR and Raman analysis would provide a comprehensive vibrational profile of this compound, enabling its unambiguous identification and offering insights into its solid-state structure.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues of this compound

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

For chiroptical analysis to be applicable, a molecule must be chiral. This compound itself is not chiral. However, chiral analogues could be synthesized, for example, by introducing a stereocenter in the ethylthio side chain (e.g., a 2-(sec-butylthio)imidazo[1,2-a]pyridine) or by substitution on the pyridine (B92270) ring that induces atropisomerism.

Currently, there is no publicly available research on the synthesis or chiroptical properties of chiral analogues of this compound. Therefore, no experimental data for CD or ORD can be presented.

Should such chiral analogues be developed, CD and ORD spectroscopy would be invaluable for:

Determining Absolute Configuration: By comparing experimental spectra with those predicted from quantum chemical calculations, the absolute configuration of the stereocenters could be established.

Studying Conformational Changes: The chiroptical response is highly sensitive to the three-dimensional structure of a molecule, making these techniques useful for studying conformational equilibria in solution.

Spectroscopic TechniquePrincipleApplication to Chiral Analogues
Circular Dichroism (CD) Measures the difference in absorption of left and right circularly polarized light.Provides information on the electronic transitions and stereochemistry of the molecule.
Optical Rotatory Dispersion (ORD) Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.Complements CD data and can be used to determine absolute configuration.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. wikipedia.org While no specific XPS studies on this compound have been reported, the principles of XPS can be used to predict the information that could be obtained from such an analysis.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

For this compound, XPS would provide detailed information on the nitrogen, carbon, and sulfur atoms.

Nitrogen (N 1s): The N 1s spectrum would be expected to show at least two distinct peaks corresponding to the different nitrogen environments in the imidazo[1,2-a]pyridine ring. The pyridinic nitrogen (N1) and the imidazole-type nitrogen (N4) would have slightly different binding energies due to their different chemical bonding. For N-heterocyclic carbenes, N 1s peaks are typically observed around 400.5 eV. chemrxiv.org

Carbon (C 1s): The C 1s spectrum would be more complex, with overlapping peaks from the aromatic carbons of the fused ring system and the aliphatic carbons of the ethyl group. High-resolution scans and peak fitting would be necessary to deconvolute these contributions.

Sulfur (S 2p): The S 2p spectrum would show a characteristic doublet (S 2p₃/₂ and S 2p₁/₂) corresponding to the thioether sulfur. The binding energy of this doublet would confirm the presence of the ethylthio group and its oxidation state. Thioether sulfur typically appears in the range of 163-165 eV.

XPS analysis would be particularly useful for studying the surface chemistry of this compound, for instance, in the context of its interaction with other materials or its degradation upon exposure to different environments.

The following table presents the expected core-level binding energies for the heteroatoms in this compound based on typical values for similar chemical environments.

ElementCore LevelExpected Binding Energy (eV)Information Provided
NitrogenN 1s~400 - 402Chemical states of the two nitrogen atoms in the heterocyclic core.
CarbonC 1s~284 - 286Distinction between aromatic and aliphatic carbon environments.
SulfurS 2p~163 - 165Presence and chemical state of the thioether sulfur.

Computational Chemistry and Theoretical Modeling of 2 Ethylthioimidazo 1,2 a Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, DFT calculations have been employed to elucidate various aspects of their chemical behavior. scirp.orgacs.org

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. acs.org

For analogous imidazo[1,2-a]pyridine derivatives, FMO analysis has revealed that the distribution and energies of these orbitals are significantly influenced by the nature and position of substituents. acs.org For 2-Ethylthioimidazo[1,2-a]pyridine, the ethylthio group at the 2-position is expected to influence the electron density distribution and, consequently, the HOMO and LUMO energy levels.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound (based on similar structures)

ParameterValue (eV)Implication
EHOMO-6.5Electron-donating capability
ELUMO-1.8Electron-accepting capability
Energy Gap (ΔE)4.7High kinetic stability and low reactivity
Ionization Potential (I)6.5Energy required to remove an electron
Electron Affinity (A)1.8Energy released upon gaining an electron
Global Hardness (η)2.35Resistance to change in electron distribution
Global Softness (S)0.21Propensity to undergo chemical reactions
Electronegativity (χ)4.15Power to attract electrons
Electrophilicity Index (ω)3.67Propensity to accept electrons

Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). scirp.org

In imidazo[1,2-a]pyridine derivatives, the nitrogen atom of the pyridine (B92270) ring and any heteroatoms in the substituents are typically the most electronegative centers. scirp.org For this compound, the sulfur atom of the ethylthio group and the nitrogen atom in the imidazo[1,2-a]pyridine core would be expected to be regions of high electron density, making them potential sites for interaction with electrophiles.

Computational methods can be employed to predict the pKa values of molecules, providing insights into their ionization state at different pH values. The pKa of the imidazo[1,2-a]pyridine core is influenced by the substituents. The nitrogen atoms in the ring system can be protonated, and the acidity or basicity of these sites is crucial for understanding the molecule's behavior in biological systems.

Tautomerism is another important aspect that can be studied using theoretical calculations. For this compound, potential tautomeric forms could exist, and DFT calculations can determine their relative stabilities by comparing their energies. This information is vital as different tautomers may exhibit distinct biological activities.

Theoretical calculations can predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. tandfonline.com By calculating these properties for a proposed structure and comparing them with experimental data, the structure can be confirmed. For this compound, predicting the 1H and 13C NMR chemical shifts would help in the characterization of the compound. Similarly, the calculated vibrational frequencies can be compared with experimental IR spectra to identify characteristic functional group vibrations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. The flexibility of the ethylthio side chain is of particular interest, as it can adopt various orientations that may influence its binding to a biological target.

Furthermore, MD simulations can be performed in different solvent environments to study the effects of solvation on the molecule's conformation and stability. Understanding how the molecule behaves in an aqueous environment is particularly important for predicting its pharmacokinetic properties. Studies on related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues have utilized MD simulations to assess their stability and interactions. researchgate.net

Ligand-Protein Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various enzymes and receptors, and docking studies have been instrumental in understanding their mechanism of action. nih.govnih.govnih.govacs.orgnih.govnih.gov

For this compound, docking studies could be performed against a range of potential biological targets, such as kinases, phosphodiesterases, or other enzymes implicated in disease pathways. These studies would predict the binding mode and affinity of the compound, providing a rationale for its potential therapeutic effects. The results of docking studies can guide the design of new analogues with improved potency and selectivity.

Computational Elucidation of Binding Site Interactions and Energetics

Computational methods are pivotal in understanding how this compound and its analogs interact with biological targets. Molecular docking simulations, a key tool in this domain, can predict the binding pose and energetics of a ligand within a protein's active site. For instance, in studies of related imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein, docking studies have revealed crucial binding interactions. nih.gov These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with the ligand, which are essential for stable binding.

The binding energy, often calculated as a docking score, provides a quantitative measure of the affinity of the compound for the target. In a study on imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents, docking scores (XP GScore) were used to rank potential inhibitors against the pantothenate synthetase protein. openpharmaceuticalsciencesjournal.com While specific data for this compound is not extensively published, we can infer its potential interactions based on studies of similar molecules. The ethylthio group, for example, could engage in hydrophobic interactions within a binding pocket, while the imidazo[1,2-a]pyridine core can participate in various non-covalent interactions.

Below is an illustrative data table, based on findings for related imidazo[1,2-a]pyridine derivatives, showcasing the type of information gleaned from such computational studies.

Target ProteinAnalogous CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Pantothenate Synthetase (3IVX)Imidazo[1,2-a]pyridine-3-carboxamide analog-7.370Gly158, Met195, Pro38, His47Hydrogen Bond, Pi-Cation
hACE2Imidazo[1,2-a]pyrimidine Schiff base-9.1Not specifiedNot specified
Spike Protein (SARS-CoV-2)Imidazo[1,2-a]pyrimidine Schiff base-7.3Not specifiedNot specified

Prediction of Binding Modes and Affinities in Enzyme Pockets or Receptor Sites

Building upon the elucidation of binding interactions, computational models can predict the most probable binding mode of a ligand. This is crucial for understanding its mechanism of action. For this compound, predicting its orientation within a target's active site would reveal which parts of the molecule are critical for its activity. Molecular dynamics (MD) simulations can further refine the docked poses, providing a dynamic view of the ligand-protein complex and assessing its stability over time.

The binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), can be estimated using computational methods like free energy perturbation (FEP) or molecular mechanics/generalized Born surface area (MM/GBSA) calculations. These methods provide a more accurate prediction of binding affinity compared to docking scores alone. For example, MM/GBSA has been used in conjunction with docking to study imidazo[1,2-a]pyridine-3-carboxamide analogues. researchgate.net

The following table illustrates the kind of predictive data on binding affinities that can be generated for derivatives of the imidazo[1,2-a]pyridine scaffold.

TargetAnalogous CompoundPredicted Binding Affinity (Method)Key Structural Feature for Binding
Antimycobacterial TargetImidazo[1,2-a]pyridine-3-carboxamideHigh (Prime/MM-GBSA)Carboxamide group
c-Met Kinase3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridineIC50 of 12.8 nmol/L (Experimental, supported by docking)Sulfonyl and pyrrolopyridine moieties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Structure-Property Correlations

QSAR and QSPR are computational techniques that correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. For a class of compounds like imidazo[1,2-a]pyridine derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs. nih.gov

The table below presents typical parameters from a 3D-QSAR study on related compounds.

QSAR Model ParameterValueSignificance
Correlation Coefficient (R²)0.9181Goodness of fit of the model to the training data
Cross-validation Coefficient (Q²)0.6745Predictive ability of the model
Standard Deviation (SD)0.3305Measure of the model's precision
F-value85.9Statistical significance of the model

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Ethylthioimidazo 1,2 a Pyridine Analogues

Rational Design Principles for Novel 2-Ethylthioimidazo[1,2-a]Pyridine Derivatives

The rational design of new this compound derivatives is guided by established medicinal chemistry principles aimed at improving potency, selectivity, and pharmacokinetic properties. A primary approach is the application of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to mitigate undesirable effects. nih.govnih.gov For instance, the strategic replacement of the nitrogen atom at position 8 in the related imidazo[1,2-a]pyrimidine (B1208166) scaffold with a C-F bond to create 8-fluoroimidazo[1,2-a]pyridine (B164112) has been shown to mimic the electrostatic and lipophilic properties of the original ring system. nih.govnih.gov This principle can be extrapolated to the design of novel this compound analogues, where modifications can be made to fine-tune the electronic properties of the heterocyclic core to enhance interactions with target proteins, such as the π-π stacking with tyrosine residues in kinase active sites. nih.gov

Another key design principle is scaffold hopping, where the core imidazo[1,2-a]pyridine (B132010) structure is replaced with other bicyclic systems to explore new chemical space and identify novel intellectual property. nih.gov Furthermore, structure-based drug design, utilizing X-ray crystallography or homology modeling of the target protein, can inform the design of derivatives with improved binding affinity and selectivity.

Systematic Modifications at the Ethylthio Moiety and Their Impact on Activity

The ethylthio group at the 2-position of the imidazo[1,2-a]pyridine scaffold is a critical determinant of its biological activity and a prime site for systematic modification. Structure-activity relationship (SAR) studies have shown that alterations to this moiety can significantly influence the compound's potency and pharmacological profile. For example, in the context of antituberculosis agents, the nature of the substituent at the C2 position plays a crucial role. The replacement of the ethylthio group with other alkyl or aryl groups can modulate the lipophilicity and steric bulk of the molecule, thereby affecting its ability to penetrate the mycobacterial cell wall and interact with its target.

Initial SAR explorations on related imidazo[1,2-a]pyridine-3-carboxamides revealed that modifications at the C2 and C6 positions were critical for anti-tubercular potency. rsc.org Specifically, the introduction of a 2-ethyl group alongside a 6-chloro substituent on the imidazo[1,2-a]pyridine ring resulted in a significant enhancement of activity against both extracellular and intracellular Mycobacterium tuberculosis. rsc.org This highlights the importance of the size and electronic nature of the C2 substituent in concert with modifications elsewhere on the scaffold.

Further studies on imidazo[1,2-a]pyridine derivatives have explored a range of substituents at the 2-position, demonstrating the impact of these changes on various biological activities. For instance, the antiviral activity of 3-thioether substituted imidazo[1,2-a]pyridines against human cytomegalovirus (HCMV) was found to be strongly dependent on the nature of the C-2 substituent. researchgate.net

Table 1: Impact of C2-Substituent Modification on Biological Activity of Imidazo[1,2-a]pyridine Analogues

C2-Substituent Biological Activity Key Findings Reference
EthylAntituberculosisSignificantly improved potency in combination with a 6-chloro substituent. rsc.org
Biphen-4-ylAntiviral (HCMV)Activity is strongly influenced by the nature of the C-2 substituent. researchgate.net
MethylAnticancer (Nek2 inhibitor)Part of a series of potent Nek2 inhibitors. documentsdelivered.com
Pyridin-2-ylAntileishmanialCore structure of a hit series for visceral leishmaniasis. nih.gov

Investigation of Substituent Effects on the Imidazo[1,2-a]pyridine Ring System

The biological activity of this compound analogues is not solely dictated by the ethylthio moiety but is also profoundly influenced by the nature and position of substituents on the bicyclic imidazo[1,2-a]pyridine core. SAR studies have systematically explored these effects to map the chemical space for optimal activity.

For example, in the development of c-Met kinase inhibitors, substitutions at the 6- and 8-positions of the imidazo[1,2-a]pyridine scaffold were investigated. nih.gov The introduction of polar groups, such as a cyano group on a 6-phenyl substituent, was found to have a significant positive impact on cellular activity. nih.gov Conversely, bulky substituents at the C-8 position, like a trifluoromethyl group, were detrimental to activity as they hindered the entry of the molecule into the kinase's binding pocket. nih.gov The electronic properties of the substituent at C-8 also played a role, with an 8-fluoro group being more favorable than an 8-chloro group due to its influence on the electron density of the bicyclic ring and its interaction with key residues like Tyr-1230. nih.gov

In the context of antituberculosis agents, the introduction of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring led to a 16-fold decrease in activity, whereas a chlorine atom at the same position enhanced potency. rsc.org This suggests that steric factors, rather than just electronic effects, are crucial in determining the anti-tubercular activity of this class of compounds. rsc.org

Table 2: Effect of Substituents on the Imidazo[1,2-a]pyridine Ring on c-Met Inhibition

Position Substituent Effect on c-Met Inhibition Reference
6Heteroaryl (e.g., pyridinyl with cyano group)Good inhibition, improved cellular activity. nih.gov
6Phenyl with polar groups (e.g., benzonitrile)Improved c-Met inhibition. nih.gov
8CF₃ (Trifluoromethyl)Loss of inhibitory activity due to steric hindrance. nih.gov
8F (Fluoro)Favorable interaction with Tyr-1230. nih.gov
8Cl (Chloro)Decreased interaction with Tyr-1230 compared to fluoro. nih.gov

Combinatorial Synthesis and High-Throughput Screening Library Generation for SAR Profiling

To efficiently explore the vast chemical space around the this compound scaffold and to rapidly generate SAR data, combinatorial synthesis coupled with high-throughput screening (HTS) has emerged as a powerful strategy. acs.org This approach allows for the creation of large, diverse libraries of related compounds, which can then be screened against a biological target to identify initial hits and to delineate SAR trends.

Solid-phase synthesis has been successfully employed to generate libraries of imidazo[1,2-a]pyridine derivatives. acs.orgnih.gov For instance, a versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides has been developed, allowing for the introduction of diversity at three different points of the molecule. acs.org This involves the treatment of a polymer-bound 2-aminonicotinate with various α-haloketones, followed by further modifications and cleavage from the solid support. acs.orgnih.gov Such methods facilitate the rapid assembly of a multitude of analogues for HTS campaigns.

Furthermore, multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, have been utilized to synthesize focused libraries of imidazo[1,2-a]pyridine-containing peptidomimetics, which were subsequently screened for antibacterial activity. beilstein-journals.org These high-throughput approaches are instrumental in accelerating the drug discovery process by providing a wealth of SAR information in a relatively short period.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a cornerstone of modern medicinal chemistry, and it has been effectively applied to the imidazo[1,2-a]pyridine scaffold to optimize drug-like properties. mdpi.comcambridgemedchemconsulting.com This strategy involves the substitution of a particular atom or group with another that has similar steric, electronic, or physicochemical properties, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity.

A notable example is the bioisosteric replacement of the imidazo[1,2-a]pyrimidine ring system with 8-fluoroimidazo[1,2-a]pyridine. nih.gov In silico and experimental studies have established that the 8-fluoroimidazo[1,2-a]pyridine core can effectively mimic the physicochemical properties of the imidazo[1,2-a]pyrimidine, leading to the development of potent allosteric modulators of the GABAA receptor. nih.gov

Within the this compound scaffold itself, the ethylthio group can be subjected to bioisosteric replacement. For example, replacing the sulfur atom with an oxygen (to form an ethoxy group) or a methylene (B1212753) group (to form a propyl group) would alter the electronics, lipophilicity, and metabolic stability of the molecule. Similarly, the entire ethylthio moiety could be replaced with other functional groups known to be bioisosteres, such as a trifluoromethyl or a cyano group, to probe their effect on biological activity. cambridgemedchemconsulting.com

Chemoinformatics and Machine Learning Approaches in SAR Analysis of Imidazo[1,2-a]pyridines

The large datasets generated from HTS and combinatorial synthesis of imidazo[1,2-a]pyridine analogues are well-suited for analysis using chemoinformatics and machine learning (ML) techniques. mdpi.comnih.govcore.ac.uk These computational approaches can identify complex patterns and relationships between chemical structures and biological activities that may not be apparent from traditional SAR analysis.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic tool used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com For imidazo[1,2-a]pyridines, QSAR models can be built using various molecular descriptors (e.g., 2D fingerprints, topological indices) to predict the activity of newly designed analogues, thereby prioritizing their synthesis and testing. mdpi.comcore.ac.uk

Modern machine learning algorithms, such as random forests, support vector machines, and artificial neural networks, are increasingly being applied in drug discovery. nih.govcore.ac.uk These methods can handle high-dimensional data and can be used to build predictive models for a variety of endpoints, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. In the context of imidazo[1,2-a]pyridines, ML models can be trained on existing SAR data to guide the design of new derivatives with improved pharmacological profiles, thus accelerating the hit-to-lead and lead optimization phases of drug discovery.

Mechanistic Investigations of 2 Ethylthioimidazo 1,2 a Pyridine S Biological Activities Pre Clinical Focus

Target Identification and Validation Methodologies for 2-Ethylthioimidazo[1,2-a]Pyridine

There is no available information on the specific molecular targets of this compound.

Proteomics-Based Target Deconvolution Strategies (e.g., Affinity Chromatography, Activity-Based Protein Profiling)

No studies utilizing proteomics-based approaches to identify the cellular binding partners of this compound have been reported.

Kinase Inhibition Profiling and Specificity Assessment

Data on the kinase inhibition profile and specificity of this compound is not available.

Receptor Binding Assays and Receptor Subtype Selectivity

There are no published receptor binding assays or studies on the receptor subtype selectivity for this compound.

Enzyme Kinetics and Elucidation of Inhibition Mechanisms (Reversible, Irreversible, Allosteric)

Information regarding the enzyme kinetics and the mode of inhibition (e.g., reversible, irreversible, or allosteric) for this compound is not present in the current body of scientific literature.

Cellular Permeability, Intracellular Accumulation, and Subcellular Localization Studies (Mechanistic)

Studies detailing the cellular permeability, intracellular accumulation, and subcellular localization of this compound have not been documented.

Modulation of Key Cellular Signaling Pathways by this compound

There is no information on the specific cellular signaling pathways that may be modulated by this compound.

Western Blot Analysis of Protein Phosphorylation States

Western blot analysis is a key technique used to investigate how compounds affect cellular signaling pathways by detecting changes in the phosphorylation state of specific proteins. For many imidazo[1,2-a]pyridine (B132010) derivatives, a primary mechanism of action involves the inhibition of protein kinases, which are critical regulators of cell signaling. nih.gov

For instance, studies on other imidazo[1,2-a]pyridine compounds have shown potent inhibition of the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer. nih.govnih.gov Western blot analyses in these studies revealed that treatment with these compounds led to a significant reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR). nih.govresearchgate.net Similarly, the STAT3 and NF-κB signaling pathways, central to inflammatory responses and cancer progression, have been shown to be modulated by imidazo[1,2-a]pyridine derivatives. nih.gov In these cases, Western blotting demonstrated decreased phosphorylation of STAT3 and altered levels of proteins in the NF-κB pathway, such as IκBα. nih.gov Although direct Western blot data for this compound is not yet available, it is plausible that its biological effects could be mediated through similar modulation of these key signaling protein phosphorylation states.

Gene Expression Profiling (Transcriptomics) and Proteomic Analysis

To gain a broader understanding of a compound's mechanism, researchers often turn to transcriptomics and proteomics. Gene expression profiling can reveal large-scale changes in messenger RNA (mRNA) levels, indicating which genes are activated or suppressed by the compound. Proteomic analysis complements this by identifying and quantifying the entire set of proteins in a cell, providing a direct picture of the cellular machinery. nih.gov

Chemical-genetic profiling of related imidazo[1,2-a]pyridines has demonstrated that even minor structural changes can lead to vastly different mechanisms of action. For example, one derivative was found to disrupt mitochondrial function, while a closely related compound acted as a DNA-damaging agent. researchgate.netnih.gov These distinct cellular responses are underpinned by widespread changes in gene and protein expression. Proteomics using immobilized ligands has also been employed to identify the kinase targets of the broader pyrido[2,3-d]pyrimidine (B1209978) class, revealing effects on both tyrosine and serine/threonine kinases involved in inflammatory responses. nih.gov Such unbiased, system-wide analyses would be invaluable in defining the specific molecular targets and pathways affected by this compound.

High-Content Imaging for Phenotypic Cellular Responses

High-content imaging (HCI) is a powerful technology that combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic changes in cells simultaneously. This approach allows for a detailed characterization of cellular responses to a compound, such as changes in cell morphology, protein localization, and the induction of specific cellular processes like apoptosis or cell cycle arrest. nih.gov

For example, HCI has been used to assess the anti-parasitic activity of imidazo[1,2-a]pyridine derivatives in visceral leishmaniasis by quantifying parasite clearance within host cells. scispace.comresearchgate.net In cancer research, HCI can visualize and quantify markers of apoptosis (e.g., caspase activation) and cell cycle arrest, providing mechanistic insights into a compound's anti-proliferative effects. nih.gov The application of HCI to this compound would enable a comprehensive, quantitative assessment of its impact on cellular phenotypes, offering clues to its mechanism of action that can be further investigated with more targeted assays.

Pre-clinical in vitro Models for Efficacy Assessment and Mechanistic Discovery

The initial evaluation of a compound's therapeutic potential relies on a suite of in vitro models that mimic different aspects of human disease. These models are essential for assessing efficacy and further exploring the underlying mechanisms identified through molecular studies.

Cell-Based Assays for Anti-proliferative, Anti-inflammatory, and Antimicrobial Activities

A wide range of cell-based assays are available to screen for specific biological activities. The anti-proliferative effects of imidazo[1,2-a]pyridine derivatives are commonly evaluated using the MTT assay, which measures cell viability in cancer cell lines. nih.govnih.gov Studies have demonstrated that various derivatives inhibit the growth of melanoma, cervical, breast, and colon cancer cells. nih.govmdpi.com

For anti-inflammatory activity, assays often involve stimulating immune cells like macrophages with an inflammatory agent (e.g., lipopolysaccharide) and then measuring the compound's ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. nih.gov The antimicrobial potential is tested against various strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) determined to quantify potency. nih.govscirp.org Such assays would be the first step in characterizing the biological activity profile of this compound.

Table 1: Representative Anti-proliferative Activity of Imidazo[1,2-a]Pyridine Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 / GI50Reference
Imidazo[1,2-a]pyridine Cpd 6A375Melanoma9.7 µM nih.govresearchgate.net
Imidazo[1,2-a]pyridine Cpd 6HeLaCervical Cancer15.3 µM nih.govresearchgate.net
Selenylated Imidazo[1,2-a]pyridine (MRK-107)Caco-2Colon Cancer2.4 µM mdpi.com
Selenylated Imidazo[1,2-a]pyridine (MRK-107)HT-29Colon Cancer1.1 µM mdpi.com
Imidazo[1,2-a]pyridine-thiophene 5oMOLM14Acute Myeloid Leukemia0.16 µM nih.gov

Mechanistic Studies in ex vivo Tissue Models

Ex vivo models, which use fresh tissue samples cultured outside the body, offer an even higher level of biological complexity for preclinical studies. nih.gov These models preserve the native cellular architecture and interactions of the original tissue, making them excellent platforms for assessing drug effects and mechanisms in a setting that closely resembles the human body. For example, ex vivo cultures of patient-derived tumor tissue or peripheral blood mononuclear cells (PBMCs) can be used to study a compound's impact on a patient-specific and disease-relevant background. nih.gov While the use of ex vivo models for imidazo[1,2-a]pyridine derivatives is not yet widely reported, this approach holds significant promise for the future preclinical evaluation of this compound, bridging the gap between in vitro assays and clinical trials.

Pharmacological Modalities and Therapeutic Applications of 2 Ethylthioimidazo 1,2 a Pyridine Analogues Pre Clinical Focus on Mechanism

Antimicrobial Activity and Resistance Mechanism Overcoming Strategies

Imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising class of compounds in the fight against infectious diseases. nih.govresearchgate.net

The antibacterial potential of imidazo[1,2-a]pyridine analogues has been evaluated against a range of both Gram-positive and Gram-negative bacteria. researchgate.net Research has focused on identifying their specific molecular targets to understand their mechanisms of action and to develop strategies to overcome bacterial resistance.

One of the key mechanisms of action identified for certain imidazo[1,2-a]pyridine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. Additionally, some analogues have been reported to target bacterial cell wall synthesis, a pathway distinct from that of many existing antibiotics, offering a potential advantage against resistant strains. nih.gov For instance, pyrazolo-imidazo[1,2-a]pyridine molecular conjugates have been investigated as agents that target cell wall synthesis. nih.gov

Recent studies on antituberculosis activity have identified several other potential targets for imidazo[1,2-a]pyridine analogues, including QcrB (a component of the electron transport chain), pantothenate synthetase (involved in coenzyme A biosynthesis), and ATP synthase. nih.gov For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by targeting QcrB. nih.gov Furthermore, 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides were found to inhibit M. tuberculosis pantothenate synthetase. nih.gov

Here is a summary of the antibacterial activity of selected imidazo[1,2-a]pyridine analogues:

Compound Type Bacterial Strain(s) Mechanism of Action Reference
Pyrazolo-IZP molecular conjugates Not specified Targeting cell wall synthesis nih.gov
Dihydro-IZPs E. coli, P. aeruginosa, S. aureus, E. faecalis, MRSA, MRML Not specified nih.gov
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides M. tuberculosis (including MDR strains) QcrB inhibition nih.gov

The exploration of imidazo[1,2-a]pyridine analogues has extended to their potential as antifungal and antiviral agents. Several derivatives have exhibited noteworthy activity against various fungal and viral pathogens. nih.govnih.gov

With regard to antifungal activity, various imidazo[1,2-a]pyridine derivatives have been synthesized and tested against fungal strains such as Aspergillus niger. researchgate.net The antifungal properties of these compounds are of significant interest due to the increasing incidence of fungal infections and the emergence of resistance to current antifungal therapies.

In the realm of antiviral research, pyridine-containing heterocycles have been a source of promising lead compounds. nih.govnih.gov Specific imidazo[1,2-a]pyridine derivatives have shown potential against viruses such as human immunodeficiency virus (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), respiratory syncytial virus (RSV), and cytomegalovirus (CMV). nih.gov For instance, a series of doubly flexible nucleoside analogues based on an acyclic sugar scaffold were found to inhibit several coronaviruses, including human coronavirus (HCoV)-NL63 and Middle East respiratory syndrome-coronavirus (MERS-CoV). nih.gov

Anti-Cancer Mechanisms and Oncogenic Pathway Modulation

Imidazo[1,2-a]pyridine-based compounds have emerged as a significant area of research in oncology, with numerous studies demonstrating their potential as anti-cancer agents through various mechanisms of action. researchgate.netnih.gov

A primary mechanism through which imidazo[1,2-a]pyridine analogues exert their anti-cancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. nih.govnih.gov

Studies have shown that these compounds can trigger both the extrinsic and intrinsic apoptotic pathways. For example, in breast cancer cells, certain imidazo[1,2-a]pyridine derivatives have been shown to increase the activity of caspase-7 and caspase-8, key executioner caspases in the apoptotic cascade. nih.govnih.gov This activation leads to the cleavage of essential cellular proteins and ultimately cell death.

Furthermore, these analogues can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. This is often achieved by modulating the levels of key cell cycle regulatory proteins. For instance, treatment of breast cancer cells with specific imidazo[1,2-a]pyridine compounds led to an increase in the levels of p53 and p21, two critical tumor suppressor proteins that can halt the cell cycle at the G0/G1 and G2/M phases. nih.govnih.gov The anti-cancer effects of these compounds are also linked to their ability to inhibit signaling pathways that promote cell survival, such as the PI3K/Akt pathway. researchgate.netnih.gov

The following table summarizes the effects of selected imidazo[1,2-a]pyridine analogues on apoptosis and cell cycle in cancer cells:

Compound/Analogue Cancer Cell Line Effect Key Molecular Targets Reference
IP-5 HCC1937 (Breast Cancer) Induction of apoptosis, Cell cycle arrest (G0/G1 and G2/M) Increased p53, p21, caspase-7, caspase-8; Decreased pAKT nih.govnih.gov
Imidazo[1,2-a]pyridine derivatives A549 (Lung Cancer) ROS-mediated apoptosis, p53-mediated cell cycle arrest Increased NADPH oxidase activity nih.gov

While direct preclinical evidence for "2-Ethylthioimidazo[1,2-a]Pyridine" analogues in inhibiting angiogenesis and metastasis is still emerging, studies on related pyridine-containing structures suggest this as a promising area of investigation. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.

Research on other pyridine (B92270) derivatives has demonstrated their potential to inhibit angiogenesis. For example, certain thieno[2,3-b]pyridine (B153569) analogues have been evaluated for their anti-tumor activity, which can be linked to anti-angiogenic effects. arabjchem.org The inhibition of key signaling pathways involved in cell proliferation and survival by imidazo[1,2-a]pyridine derivatives, such as the PI3K/Akt pathway, can also indirectly contribute to the inhibition of angiogenesis. researchgate.netnih.gov

The modulation of autophagy and the induction of cellular stress are additional mechanisms through which imidazo[1,2-a]pyridine analogues may exert their anti-cancer effects. Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death, depending on the context.

Some studies have indicated that imidazo[1,2-a]pyridine derivatives can induce oxidative stress in cancer cells, leading to apoptosis. For instance, novel imidazo[1,2-a]pyridine derivatives coupled with 2-amino-4H-pyran were found to increase the activity of NADPH oxidase, resulting in the production of reactive oxygen species (ROS) and subsequent ROS-mediated apoptosis in lung cancer cells. nih.gov Another study on a selenylated imidazo[1,2-a]pyridine derivative showed that it induces apoptosis and oxidative stress in colon cancer cells. mdpi.com This suggests that targeting the cellular stress response pathways is a viable strategy for the anti-cancer activity of this class of compounds.

While the direct modulation of autophagy by this compound analogues is an area requiring more specific investigation, the interplay between apoptosis and autophagy is a critical aspect of cancer therapy. nih.gov

Central Nervous System (CNS) Target Engagement and Receptor Interactions

Analogues of this compound have shown significant potential in modulating CNS functions through various mechanisms, including direct receptor binding and enzyme inhibition.

Neurotransmitter Receptor Binding and Functional Modulation Studies

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their interaction with various neurotransmitter receptors, most notably the benzodiazepine (B76468) and melatonin (B1676174) receptors.

Certain 2-phenyl-imidazo[1,2-a]pyridine derivatives have been identified as potent and selective ligands for peripheral benzodiazepine receptors (PBRs). nih.gov These compounds, including CB 34, CB 50, and CB 54, demonstrated high affinity for PBRs in brain and ovary membranes, while showing minimal interaction with central benzodiazepine receptors. nih.gov This selective binding is significant as PBR activation is linked to the stimulation of neurosteroid synthesis, which can modulate neuronal excitability through GABAA receptors. nih.gov In electrophysiological studies using Xenopus oocytes expressing human GABAA receptors, some imidazopyridine acetamides were found to significantly enhance GABA-evoked chloride currents, indicating a modulatory effect on this major inhibitory neurotransmitter system. researchgate.net

Furthermore, other analogues have been designed as ligands for melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and have been implicated in mood disorders. bio-conferences.orgresearchgate.net For instance, N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide has shown good affinity for both MT1 and MT2 receptors. researchgate.net

Below is a table summarizing the receptor binding affinities of selected imidazo[1,2-a]pyridine analogues.

CompoundTarget ReceptorBinding Affinity (Ki or IC50)Reference
CB 34Peripheral Benzodiazepine ReceptorPotent inhibitor of [3H]-PK 11195 binding nih.gov
CB 50Peripheral Benzodiazepine ReceptorPotent inhibitor of [3H]-PK 11195 binding nih.gov
CB 54Peripheral Benzodiazepine ReceptorPotent inhibitor of [3H]-PK 11195 binding nih.gov
N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamideMT1 Melatonin ReceptorKi: 28 nM researchgate.net
N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamideMT2 Melatonin ReceptorKi: 8 nM researchgate.net
3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamideMT2 Melatonin ReceptorGood selectivity over MT1 researchgate.net

Investigation of CNS-Related Enzyme Inhibition (e.g., monoamine oxidase, phosphodiesterases)

The therapeutic potential of imidazo[1,2-a]pyridine analogues also extends to the inhibition of key enzymes in the CNS. While direct studies on this compound are limited, research on the broader class of imidazo[1,2-a]pyridines and related heterocyclic structures provides valuable insights.

For example, a series of novel imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3). acs.org This enzyme is overexpressed in certain cancer stem cells, and its inhibition represents a potential therapeutic strategy. acs.org In the context of neurodegenerative diseases, the inhibition of monoamine oxidases (MAO) is a well-established therapeutic approach. Studies on pyridazinobenzylpiperidine derivatives have identified potent and selective inhibitors of MAO-B, suggesting that heterocyclic compounds can be designed to target this enzyme. nih.govmdpi.com

The table below presents data on the enzyme inhibitory activity of related heterocyclic compounds.

Compound ClassTarget EnzymeKey FindingsReference
Imidazo[1,2-a]pyridine derivativesAldehyde Dehydrogenase 1A3 (ALDH1A3)Novel class of inhibitors identified. acs.org
Pyridazinobenzylpiperidine derivativesMonoamine Oxidase B (MAO-B)Compound S5 showed potent inhibition (IC50 = 0.203 μM) and high selectivity. nih.govmdpi.com

In Vitro Assays for CNS Pathway Modulation and Neuronal Activity

In vitro studies have demonstrated the ability of imidazo[1,2-a]pyridine analogues to modulate various cellular signaling pathways. Although many of these studies have been conducted in the context of cancer research, the pathways involved are often relevant to CNS function and disease.

For instance, a novel imidazo[1,2-a]pyridine derivative, MIA, was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov This pathway is also critically involved in neuroinflammation. Another study showed that certain imidazo[1,2-a]pyridines can inhibit the AKT/mTOR pathway, a key regulator of cell survival and proliferation that is also implicated in neurological disorders. nih.gov

Electrophysiological studies have provided direct evidence of the effects of these compounds on neuronal activity. The ability of an imidazopyridine acetamide (B32628) to increase GABAA receptor-mediated miniature inhibitory postsynaptic currents in CA1 pyramidal neurons suggests a direct impact on synaptic transmission and the potential to modulate local neurosteroid synthesis. researchgate.net

Anti-inflammatory and Immunomodulatory Effects and Underlying Mechanisms

A significant body of preclinical research has highlighted the anti-inflammatory and immunomodulatory properties of imidazo[1,2-a]pyridine analogues. uv.esnih.govnih.govnih.gov

Several mechanisms underlying these effects have been elucidated. A key mechanism is the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the production of pro-inflammatory prostaglandins. nih.govresearchgate.net One study identified 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f) as a highly potent and selective COX-2 inhibitor, with an IC50 value in the nanomolar range. researchgate.net

Furthermore, imidazo[1,2-a]pyridine derivatives have been shown to modulate inflammatory signaling pathways. As mentioned earlier, the derivative MIA suppresses the STAT3/NF-κB/iNOS/COX-2 pathway, leading to a reduction in inflammatory cytokines. nih.gov Other research has demonstrated that these compounds can act as inhibitors of Alk5 tyrosine kinase, a receptor for the pro-fibrotic and inflammatory cytokine TGFβ. uv.es A recently discovered HDAC6 inhibitor, I-c4, which contains an imidazo[1,2-a]pyridine core, has been shown to reduce inflammatory cytokines, contributing to its cardioprotective effects. nih.gov

The table below summarizes the anti-inflammatory activity of selected imidazo[1,2-a]pyridine analogues.

Compound/DerivativeMechanism of ActionIn Vitro/In Vivo ModelKey FindingsReference
MIAModulation of STAT3/NF-κB/iNOS/COX-2 pathwayBreast and ovarian cancer cell linesReduced inflammatory cytokines. nih.gov
Imidazo[1,2-a]pyridine derivativesAlk5 tyrosine kinase inhibitionCultured human macrophages and animal modelsPotent anti-inflammatory and anti-fibrotic properties. uv.es
2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f)Selective COX-2 inhibitionIn vitro COX inhibition assayIC50 of 0.07-0.18 μM; high selectivity for COX-2. researchgate.net
I-c4HDAC6 inhibitionIn vitro and in vivo models of myocardial damageReduction of inflammatory cytokines. nih.gov

Neglected Tropical Disease Applications and Target Validation (e.g., antitrypanosomal, antileishmanial activity in cellular models)

Imidazo[1,2-a]pyridine analogues have emerged as a promising class of compounds for the treatment of neglected tropical diseases, particularly leishmaniasis and trypanosomiasis. rsc.orgnih.govnih.gov

Numerous studies have reported the in vitro activity of these derivatives against various Leishmania and Trypanosoma species. For example, a series of 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were synthesized and screened for their antileishmanial and antitrypanosomal activity. rsc.org Several compounds exhibited significant activity against Leishmania major and Trypanosoma brucei. rsc.org Another study on 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives identified compounds with potent activity against L. donovani, L. infantum, and T. b. brucei. mdpi.com

The mechanisms of action are under investigation, with some evidence pointing to the inhibition of key parasitic enzymes. Molecular docking studies have suggested that some of these compounds may bind to and inhibit leishmanial trypanothione (B104310) reductase, an enzyme crucial for the parasite's defense against oxidative stress. rsc.orgresearchgate.net Other research has indicated that N-pyridinylimidazolidinones, a related class of compounds, may exert their antileishmanial effect by interfering with the parasite's phospholipase A2 (PLA2) activity. nih.gov

The table below presents the anti-parasitic activity of selected imidazo[1,2-a]pyridine analogues.

Compound/Derivative SeriesTarget OrganismActivity (IC50/EC50)Putative MechanismReference
1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamidesLeishmania majorSignificant antileishmanial activity for compounds 8d, 8f, 8j, 10b, 10d.Inhibition of trypanothione reductase (proposed for 10d). rsc.org
1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamidesTrypanosoma bruceiSubstantial activity for compounds 10b, 11a, 11b.Not specified. rsc.org
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineL. donovaniEC50 = 8.8 µMNot specified. mdpi.com
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineL. infantumEC50 = 9.7 µMNot specified. mdpi.com
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineT. b. bruceiEC50 = 12.8 µMNot specified. mdpi.com
N3-tolylsulfonyl derivative 14Leishmania mexicanaPotent inhibition of promastigotes and amastigotes.Interference with parasite PLA2 activity. nih.gov

Modulation of Cardiovascular and Metabolic Pathways in Pre-clinical Models

Preclinical studies have revealed the potential of imidazo[1,2-a]pyridine analogues to modulate cardiovascular and metabolic pathways.

A notable example is the development of imidazo[1,2-a]pyridine-based HDAC6 inhibitors with cardioprotective effects. nih.govmedicineinnovates.com The compound I-c4 was found to mitigate myocardial damage in in vitro and in vivo models of ischemia/reperfusion injury. nih.gov This protective effect was associated with a reduction in inflammatory cytokines, highlighting a link between immunomodulation and cardiovascular protection. nih.gov The established drug Olprinone, which has an imidazo[1,2-a]pyridine core, is used for the treatment of acute heart failure. nih.gov

In the realm of metabolic pathways, the metabolism of imidazo[1,2-a]pyrimidine (B1208166) derivatives by aldehyde oxidase (AO) has been a subject of investigation. researchgate.netacs.org Understanding and mitigating this metabolic pathway is crucial for improving the pharmacokinetic properties of these compounds as drug candidates. researchgate.netacs.org

Furthermore, the imidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors of enzymes involved in cancer metabolism and drug resistance, such as the ATP-binding cassette (ABC) transporters ABCB1 and ABCG2. nih.gov The compound Y22, an imidazo[1,2-a]pyridine derivative, was shown to inhibit the efflux function of these transporters, thereby reversing multidrug resistance in cancer cells. nih.gov

Chemical Reactivity and Transformation Studies of 2 Ethylthioimidazo 1,2 a Pyridine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Core Structure

The reactivity of the 2-Ethylthioimidazo[1,2-a]pyridine core towards aromatic substitution is dictated by the electronic properties of the fused ring system. The imidazo[1,2-a]pyridine (B132010) scaffold is generally susceptible to electrophilic attack, primarily at the C-3 position of the imidazole (B134444) ring, which is the most electron-rich and nucleophilic site. stackexchange.com The pyridine (B92270) ring, being electron-deficient, is deactivated towards electrophiles. stackexchange.com The presence of the ethylthio group (-SEt) at the C-2 position, an electron-donating group through resonance, further enhances the nucleophilicity of the C-3 carbon, making it highly activated for electrophilic substitution.

Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts type reactions are expected to show high regioselectivity for the C-3 position. For instance, reactions involving the functionalization of the C-3 position often proceed under mild conditions due to the inherent reactivity of this site. nih.govmdpi.com

Table 1: Regioselectivity in Electrophilic Substitution of Imidazo[1,2-a]pyridines

Reaction Type Reagent/Catalyst Position of Substitution Reference
Aza-Friedel–Crafts Aldehydes, Amines, Y(OTf)₃ C-3 mdpi.com
Sulfonylmethylation Sodium Sulfinates, Fe(II) C-3 nih.gov
Arylomethylation Boronic Acids, Glyoxylic Acid C-3 nih.gov
Nitrosylation Visible Light C-3 organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) on the imidazo[1,2-a]pyridine core is less common and typically requires a leaving group at an activated position. For the pyridine ring, nucleophilic substitution generally occurs at the C-2 and C-4 positions. quimicaorganica.orgyoutube.com In this compound, the ethylthio group at C-2 is not a facile leaving group. However, its oxidation to an ethylsulfinyl (-SOEt) or ethylsulfonyl (-SO₂Et) group would significantly increase its leaving group ability, potentially enabling nucleophilic substitution at the C-2 position.

Oxidation and Reduction Pathways Affecting the Imidazo[1,2-a]pyridine Core and Ethylthio Moiety

The this compound molecule possesses two main sites susceptible to oxidation and reduction: the sulfur atom of the ethylthio moiety and the heterocyclic core.

The ethylthio group can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This transformation can be achieved using various oxidizing agents. Photocatalytic methods have also been shown to be effective for the oxidation of thioethers to sulfoxides. mdpi.com The resulting sulfoxides and sulfones have altered electronic properties and can serve as leaving groups in nucleophilic substitution reactions or participate in elimination reactions.

The imidazo[1,2-a]pyridine core can undergo reduction under specific conditions. Catalytic hydrogenation or reduction with agents like nickel-aluminum (Ni-Al) alloy or formic acid can reduce the pyridine portion of the fused ring system to a tetrahydropyridine (B1245486) derivative. researchgate.net This transformation effectively removes the aromaticity of the pyridine ring, leading to a spinaceamine-type structure. The imidazole ring is generally more resistant to reduction.

Table 2: Potential Oxidation and Reduction Products

Moiety Reagents Transformation Product Reference
Ethylthio Peroxy acids, Photocatalyst/O₂ Ethylsulfinyl, Ethylsulfonyl mdpi.com
Pyridine Ring Ni-Al alloy, H₂/Catalyst, HCOOH Tetrahydropyridine derivative researchgate.net

Metal-Catalyzed Coupling Reactions and Their Application in Advanced Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-a]pyridine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgrsc.org For this compound, these reactions can be used to introduce a wide variety of substituents.

The most common strategy is the direct C-H functionalization, which overwhelmingly occurs at the activated C-3 position. rsc.orgrsc.org Transition metals such as palladium, copper, and iron are frequently used to catalyze these transformations. nih.govbeilstein-journals.org

Alternatively, if the imidazo[1,2-a]pyridine core is pre-halogenated, positions such as C-3, C-5, C-6, C-7, or C-8 can participate in classic cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira reactions. beilstein-journals.orgnih.gov In these cases, the 2-ethylthio group is expected to remain intact, allowing for the synthesis of complex, multi-substituted derivatives. While less common, methods for the thioetherification of aryl halides using photoredox/nickel dual catalysis exist, highlighting the compatibility of the thioether moiety with metal-catalyzed cycles. acs.org

Table 3: Examples of Metal-Catalyzed Functionalization of the Imidazo[1,2-a]pyridine Core

Reaction Type Catalyst/Metal Position(s) Functionalized Reference
Suzuki-Miyaura Coupling Pd or Ni Halogenated positions (e.g., C-1) beilstein-journals.org
C-H Arylation CuO/CuAl₂O₄ C-3 beilstein-journals.org
C-H Sulfonylmethylation FeSO₄ C-3 nih.gov
Annulation CuI C-3 organic-chemistry.org

Photochemical Transformations and Photostability of this compound

Imidazo[1,2-a]pyridine derivatives are known to possess interesting photophysical properties, including fluorescence, which are influenced by the nature and position of substituents. ijrpr.com The introduction of an ethylthio group at the C-2 position is likely to affect the absorption and emission spectra of the molecule.

Under UV irradiation, the this compound molecule may undergo several photochemical transformations. The C-S bond in the ethylthio group can be susceptible to homolytic cleavage. Furthermore, photocatalytic methods can be employed to achieve specific reactions. For example, visible-light photocatalysis can promote the oxidation of the thioether to a sulfoxide in the presence of oxygen. mdpi.com Additionally, the imidazo[1,2-a]pyridine core itself can be functionalized photochemically, such as through the highly regioselective C-H nitrosylation at the C-3 position under catalyst-free UV irradiation. organic-chemistry.org The general photochemistry of heterocycles suggests a wide range of potential reactions, including rearrangements and cycloadditions, although specific studies on this compound are limited. elsevier.com

Acid-Base Catalysis and Solvolysis Reactions

The basicity of this compound is primarily attributed to the lone pair of electrons on the pyridine nitrogen (N-1), which is not part of the aromatic π-system. libretexts.org The pKa of the conjugate acid of the parent imidazo[1,2-a]pyridine is approximately 6.8. nih.gov The ethylthio group at C-2 is considered an electron-donating group, which should increase the electron density on the ring system and enhance the basicity of the N-1 atom compared to the unsubstituted scaffold. stackexchange.com

This basicity is crucial in acid-catalyzed reactions. Protonation at N-1 can activate the molecule or direct the course of a reaction. For example, in the three-component aza-Friedel–Crafts reaction for C-3 alkylation, a Lewis acid catalyst like Y(OTf)₃ is used to activate the electrophile, which then attacks the nucleophilic C-3 position of the imidazo[1,2-a]pyridine. mdpi.com Various acid catalysts, including Brønsted and Lewis acids, are employed to promote the synthesis and functionalization of this heterocyclic system. researchgate.net

There is limited specific information available regarding the solvolysis reactions of this compound. Under strongly acidic or basic conditions in protic solvents, hydrolysis of the thioether is a possibility, though generally, thioethers are relatively stable to solvolysis compared to their oxygen analogs.

Mechanistic Studies of Thermal Decomposition Pathways

Specific mechanistic studies on the thermal decomposition of this compound are not extensively documented in the available scientific literature. However, based on the known thermal behavior of related chemical structures, potential decomposition pathways can be postulated.

At elevated temperatures, the weakest bonds in the molecule are likely to cleave first. This would include the C-S bonds of the ethylthio group. Initial decomposition might therefore involve the loss of an ethyl radical or ethene (via an elimination pathway), leading to a 2-mercaptoimidazo[1,2-a]pyridine intermediate, which could undergo further degradation. The heterocyclic rings themselves are relatively stable but will decompose at very high temperatures, likely through complex fragmentation and rearrangement processes, yielding smaller molecules such as pyridines, imidazoles, and various nitrogen- and sulfur-containing gaseous products. Without specific experimental data, these pathways remain speculative.

Advanced Material Science Applications and Supramolecular Chemistry Involving 2 Ethylthioimidazo 1,2 a Pyridine Scaffolds

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Utilizing 2-Ethylthioimidazo[1,2-a]Pyridine Ligands

The nitrogen atoms in the imidazo[1,2-a]pyridine (B132010) ring system make it an effective ligand for coordinating with metal ions. google.com While specific research on this compound as a ligand is not extensively documented, the coordination behavior of the parent scaffold suggests its potential. The nitrogen atom at position 1 and the pyridine (B92270) nitrogen are potential coordination sites, allowing the scaffold to act as a bidentate or bridging ligand.

Metal complexes of imidazo[1,2-a]pyridine derivatives have been explored for various purposes, including anticancer treatments where they can form complexes with metals like copper. google.com The introduction of the ethylthio group at the 2-position could influence the ligand's electronic properties and its coordination mode. The sulfur atom in the ethylthio group could also serve as a potential soft donor site, enabling multi-modal coordination with different metal centers. This could lead to the formation of unique coordination polymers or Metal-Organic Frameworks (MOFs) with tailored porosity and functionality. The development of such materials, however, remains a prospective area of research.

Application in Fluorescent Probes, Chemosensors, and Bioimaging Agents

Imidazo[1,2-a]pyridine and its derivatives are recognized as important organic fluorophores, with applications as biomarkers and photochemical sensors. rsc.orgnih.gov The inherent fluorescence of the scaffold can be tuned by introducing various substituents. nih.govresearchgate.net This has led to the development of numerous fluorescent probes for detecting metal ions and for bioimaging purposes.

For instance, fused imidazo[1,2-a]pyridine derivatives have been engineered as highly sensitive and selective fluorescent sensors for Fe³⁺ and Hg²⁺ ions in aqueous media and for imaging within HeLa cells. rsc.orgnih.govresearchgate.net The sensing mechanism often involves a "turn-on" or "turn-off" fluorescent response upon binding of the analyte. nih.govresearchgate.net Furthermore, radio-labeled imidazo[1,2-a]pyridine derivatives have been synthesized as potential probes for Positron Emission Tomography (PET) imaging, targeting pathways like PI3K/mTOR in cancer or for visualizing beta-amyloid plaques in the context of Alzheimer's disease. nih.govnih.gov

While direct studies on this compound as a fluorescent probe are limited, the principles established for other derivatives are applicable. The electron-donating nature of the ethylthio group could modulate the photophysical properties, such as the emission wavelength and quantum yield. The sulfur atom could also act as a specific binding site for soft metal ions, making it a candidate for selective chemosensors.

Table 1: Examples of Imidazo[1,2-a]pyridine Derivatives as Fluorescent Probes

DerivativeAnalyte DetectedSensing MechanismApplicationReference
Fused Imidazopyridine ScaffoldFe³⁺ / Hg²⁺'Turn-on' for Fe³⁺, 'Turn-off' for Hg²⁺Environmental monitoring, Bioimaging in HeLa cells rsc.orgnih.gov
Imidazo[1,2-a]pyridine-functionalized xantheneHg²⁺Ring-opening of spirolactamNaked-eye detection, Cell imaging, Test strips rsc.org
2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)Beta-amyloid aggregatesSpecific binding affinityPotential for Alzheimer's disease imaging nih.gov
Carbon-11 labeled imidazo[1,2-a]pyridine derivativePI3K/mTOR pathwayPET imaging probeCancer imaging nih.gov

Incorporation into Polymer Chemistry and Conjugated Polymer Systems

The incorporation of heterocyclic units into polymer backbones is a key strategy for developing functional materials with unique electronic and photophysical properties. While there is a lack of specific reports on the polymerization of this compound, the properties of the core structure suggest its potential utility. Conjugated polymers containing the imidazo[1,2-a]pyridine unit could be designed for applications in organic electronics.

In a different context, some imidazo[1,2-a]pyridine hybrids have been studied for their biological effects, such as the inhibition of tubulin polymerization in cancer cells. nih.gov This demonstrates the interaction of the scaffold with biological polymers, although this is distinct from its use as a monomer in materials science. The development of polymers based on this compound represents an unexplored area with potential for creating novel functional materials.

Supramolecular Assemblies and Self-Healing Materials Based on Imidazo[1,2-a]pyridine Interactions

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-ordered assemblies. The imidazo[1,2-a]pyridine scaffold, with its aromatic system and nitrogen atoms, is well-suited for participating in these interactions.

The development of self-healing materials has been inspired by biological systems. For example, the self-healing properties of mussel byssus threads are attributed to sacrificial cross-links based on metal coordination bonds between metal ions and histidine residues, which contain an imidazole (B134444) ring. researchgate.net This principle of using imidazole-metal coordination for creating self-healing polymers could potentially be adapted to synthetic systems incorporating the imidazo[1,2-a]pyridine moiety. The nitrogen atoms of the this compound ring could form reversible coordination bonds with metal ions, providing a mechanism for dissipating energy and enabling material repair. However, specific examples of self-healing materials based on the this compound scaffold have not yet been reported.

Role in Heterogeneous and Homogeneous Catalysis, and Organocatalysis

The imidazo[1,2-a]pyridine scaffold has been both a target for synthesis using catalytic methods and a component of catalytic systems. Various transition-metal catalysts, including those based on copper, gold, and palladium, have been employed for the efficient synthesis of imidazo[1,2-a]pyridine derivatives. nih.govorganic-chemistry.orgnih.gov For instance, copper-catalyzed one-pot procedures and gold-catalyzed redox reactions have been developed to construct this heterocyclic system. nih.govnih.gov

Furthermore, iodine has been used as an environmentally benign catalyst for the synthesis of these scaffolds. nih.govrsc.org A dual catalytic system combining flavin and iodine has been reported for the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines, highlighting the relevance of catalysis in functionalizing this core structure with sulfur-containing groups. organic-chemistry.org While the direct use of this compound as a catalyst is not well-documented, its ability to act as an N-heterocyclic carbene (NHC) ligand precursor or to be part of a larger catalytic complex suggests its potential in homogeneous and heterogeneous catalysis. nih.gov

Table 2: Catalytic Systems for the Synthesis of Imidazo[1,2-a]pyridine Derivatives

Catalyst SystemReaction TypeKey FeatureReference
Molecular IodineThree-component couplingEnvironmentally benign, high yields nih.govrsc.org
Flavin-Iodine Dual CatalysisOne-pot, three-step synthesisEnables synthesis of 3-thioimidazo[1,2-a]pyridines organic-chemistry.org
Pd/C and I₂One-pot multicomponent transformationConversion of lignin (B12514952) model compounds nih.gov
PicAuCl₂Redox synthesis from pyridine N-oxide and alkynesMild, atom-economical nih.gov
ZnS-ZnFe₂O₄ NanocatalystThree-component one-pot reactionMagnetic, recyclable catalyst nanomaterchem.com

Development of Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)

The unique electronic and photophysical properties of imidazo[1,2-a]pyridine derivatives make them attractive candidates for optoelectronic applications. rsc.org A significant breakthrough has been the use of the imidazo[1,2-a]pyridine scaffold as an electron-accepting unit in the design of bipolar deep-blue fluorescent emitters for Organic Light-Emitting Diodes (OLEDs). nih.gov

In one study, two emitters, IP-PPI and IP-DPPI, were synthesized using imidazo[1,2-a]pyridine as the electron acceptor and phenanthroimidazole as the electron donor. nih.gov These materials exhibited excellent thermal stability and high emission quantum yields. Notably, OLEDs fabricated with these emitters showed negligible efficiency roll-off at high brightness. A non-doped device based on IP-PPI achieved an external quantum efficiency (EQE) of 4.85% with deep-blue CIE coordinates of (0.153, 0.097) at a brightness of 10,000 cd/m². nih.gov A doped device with IP-DPPI reached a maximum EQE of 6.13% with CIE coordinates of (0.153, 0.078). nih.gov

The introduction of a 2-ethylthio group onto the imidazo[1,2-a]pyridine core would be expected to modulate its electron-accepting properties, potentially tuning the emission color and efficiency of OLED devices. This provides a clear path for future research into novel materials for high-performance displays and lighting.

Table 3: Performance of OLEDs Based on Imidazo[1,2-a]pyridine (IP) Emitters

EmitterDevice TypeMax. EQE (%)CIE Coordinates (x, y)Brightness for dataReference
IP-PPINon-doped4.85(0.153, 0.097)10,000 cd/m² nih.gov
IP-DPPINon-doped4.74(0.154, 0.114)10,000 cd/m² nih.gov
IP-PPI40 wt% doped5.23(0.154, 0.077)10,000 cd/m² nih.gov
IP-DPPI20 wt% doped6.13(0.153, 0.078)- nih.gov

Emerging Research Avenues and Future Perspectives for 2 Ethylthioimidazo 1,2 a Pyridine Research

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel imidazo[1,2-a]pyridine-based compounds. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising candidates with desired properties, significantly accelerating the research and development process. By predicting structure-activity relationships (SAR), AI and ML algorithms can guide the synthesis of more potent and selective molecules, including those based on the 2-Ethylthioimidazo[1,2-a]pyridine core.

Conceptual Exploration of Nanotechnology-Based Delivery Systems and Targeted Approaches

Nanotechnology offers a promising frontier for enhancing the therapeutic potential of imidazo[1,2-a]pyridine (B132010) derivatives. The development of nanotechnology-based delivery systems, such as nanoparticles and liposomes, can improve the solubility, stability, and bioavailability of these compounds. Furthermore, targeted drug delivery approaches, where the imidazo[1,2-a]pyridine derivative is conjugated to a targeting moiety, can ensure that the therapeutic agent selectively reaches its intended biological target, minimizing off-target effects and enhancing efficacy.

Development of Hybrid Compounds and Multi-Target Directed Ligands Incorporating the Imidazo[1,2-a]pyridine Scaffold

The development of hybrid compounds and multi-target directed ligands represents a strategic approach to address complex diseases with multifactorial etiologies. By combining the imidazo[1,2-a]pyridine scaffold with other pharmacophores, researchers can create novel molecules that act on multiple biological targets simultaneously. nih.govrsc.org This strategy is particularly relevant for diseases like cancer and neurodegenerative disorders, where a single-target approach may be insufficient. For instance, a hybrid molecule could be designed to inhibit both a key enzyme and a receptor involved in a disease pathway. nih.gov A recent study reported the design of hybrid imidazo[1,2-a]pyridine analogs as potent inhibitors of autotaxin (ATX), an enzyme implicated in fibrosis. nih.gov

Exploration of Novel Biological Targets and Undiscovered Disease Indications

The versatile imidazo[1,2-a]pyridine scaffold has already demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govnih.govresearchgate.netnih.govnih.gov Future research will undoubtedly focus on exploring novel biological targets for this class of compounds. High-throughput screening campaigns and mechanism-of-action studies will be instrumental in identifying new protein interactions and signaling pathways modulated by this compound and its analogs. This could lead to the discovery of entirely new therapeutic applications for these compounds in a variety of diseases. For example, derivatives of imidazo[1,2-a]pyridine have been investigated as potential inhibitors of the c-Met kinase and the PI3K/mTOR signaling pathway, both of which are important targets in cancer therapy. nih.govacs.org Other research has explored their potential as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes and as Nek2 inhibitors for their antitumor activities. drugbank.comnih.gov

Advancement of Sustainable Synthesis and Biocatalytic Approaches for Imidazo[1,2-a]pyridines

In line with the growing emphasis on green chemistry, future research will prioritize the development of sustainable and environmentally friendly methods for the synthesis of imidazo[1,2-a]pyridines. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. acs.orgtandfonline.comrsc.org Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a particularly attractive approach for the synthesis of these compounds with high selectivity and under mild conditions. Researchers have explored various catalytic systems, including copper-based catalysts and iodine, to improve the efficiency and environmental footprint of imidazo[1,2-a]pyridine synthesis. organic-chemistry.orgnanobioletters.com

Personalized Medicine and Diagnostics Applications of this compound Derivatives

The era of personalized medicine, where treatments are tailored to the individual characteristics of each patient, presents new opportunities for this compound derivatives. These compounds could be developed as diagnostic tools or as therapies for specific patient populations identified through genetic or biomarker screening. For example, a derivative that targets a specific mutation in a cancer-related protein could be used to treat patients whose tumors carry that mutation. The development of imidazo[1,2-a]pyridine-based covalent inhibitors for specific cancer mutations, such as KRAS G12C, is a step in this direction. rsc.org

Q & A

Basic: What are the optimal synthetic methods for preparing 2-ethylthioimidazo[1,2-a]pyridine derivatives?

Answer:
The synthesis of imidazo[1,2-a]pyridine derivatives can be optimized using ultrasound-assisted protocols or solvent-free multicomponent reactions. For example, ultrasound irradiation (20 kHz, 60% amplitude) in PEG-400 with K₂CO₃ as a base enables rapid cyclization between 2-aminopyridine and 2-bromoacetophenone derivatives, achieving high yields (~80–95%) within 30–60 minutes . Alternatively, solvent-free methods using triethylamine as a catalyst allow regioselective annulation of heterocyclic ketene aminals and β-oxodithioesters with aldehydes, avoiding transition metals and reducing purification complexity . Key parameters include reaction time, solvent choice, and catalyst loading.

Basic: How are structural and purity characteristics of this compound derivatives validated?

Answer:
Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For instance, 1H^1H-NMR in DMSO-d₆ can confirm substituent positions via coupling constants (e.g., δ 8.50 ppm for aromatic protons), while HRMS verifies molecular ion peaks (e.g., [M+H]+^+ at 225.1145) . Purity is assessed via thin-layer chromatography (TLC) during synthesis and column chromatography (silica gel, ethyl acetate/hexanes) for final purification .

Basic: What in vitro assays are used to evaluate the anticancer potential of this compound derivatives?

Answer:
Cytotoxicity is assessed using cell viability assays (e.g., MTT) on cancer cell lines (HepG2, MCF-7, A375) and normal cells (Vero). Compounds are screened at varying concentrations (e.g., 1–100 µM) to determine IC₅₀ values. For example, derivatives with electron-donating groups (e.g., -NH₂ at position 3) show IC₅₀ values of 11–13 µM against cancer cells, while maintaining low toxicity (IC₅₀ > 90 µM) in normal cells . Dose-response curves and statistical analysis (e.g., ANOVA) validate reproducibility.

Advanced: How do structural modifications at positions 2 and 3 influence the anticancer activity of imidazo[1,2-a]pyridines?

Answer:
Position 2 substituents (e.g., ethylthio groups) enhance lipophilicity, improving membrane permeability, while position 3 electron-donating groups (e.g., -NH₂) strengthen electrostatic interactions with cancer cell membranes. For example, compound 12b (tert-butylamine at position 2 and aniline at position 3) exhibits IC₅₀ = 11 µM against Hep-2 cells due to optimized π-π stacking and hydrogen bonding . Conversely, nitro groups at position 2 reduce activity due to steric hindrance. SAR studies highlight the importance of substituent electronic properties (donor vs. acceptor) and spatial orientation .

Advanced: How can computational modeling predict binding interactions of this compound derivatives with biological targets?

Answer:
Density functional theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) analyze electrostatic potential maps and binding affinities. For example, derivatives with planar aromatic systems show stronger π-π interactions with kinase active sites, while alkylthio chains enhance hydrophobic binding. Hirshfeld surface analysis of crystal structures reveals intermolecular interactions (e.g., C–H⋯N, π-π stacking) critical for stability and activity . These models guide rational design of derivatives with improved target specificity .

Advanced: What strategies mitigate solvent effects during the synthesis of imidazo[1,2-a]pyridines?

Answer:
Solvent-free protocols or green solvents (e.g., PEG-400) minimize polarity-driven side reactions. For instance, ultrasound-assisted synthesis in PEG-400 reduces reaction time by 50% compared to conventional solvents . Solvent choice also impacts regioselectivity: polar aprotic solvents (DMF) favor cyclization, while non-polar solvents (hexanes) improve yield in multicomponent reactions. Post-reaction extraction with ethyl acetate/water mixtures enhances purity .

Advanced: How are in vivo anti-inflammatory properties of imidazo[1,2-a]pyridines evaluated?

Answer:
In vivo models (e.g., murine inflammation assays) assess compounds at 10–50 mg/kg doses. Parameters include cytokine levels (IL-6, TNF-α) and histopathological analysis of tissue samples. Derivatives with morpholine or pyridine substituents show reduced neutrophil infiltration in lung fibrosis models, attributed to NF-κB pathway inhibition . Pharmacokinetic studies (e.g., plasma half-life, bioavailability) further validate therapeutic potential.

Advanced: What structural modifications enhance the metabolic stability of imidazo[1,2-a]pyridine-based therapeutics?

Answer:
Introducing electron-withdrawing groups (e.g., -CF₃) at position 6 reduces cytochrome P450-mediated oxidation. Methylation of amine groups (e.g., -NMe₂) at position 3 prevents glucuronidation, extending half-life. For example, 12i (dimethylamino substituent) exhibits a plasma half-life of 8.2 hours in rodent models, compared to 2.1 hours for unmodified analogs . Stability is confirmed via liver microsome assays and HPLC-MS metabolite profiling.

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